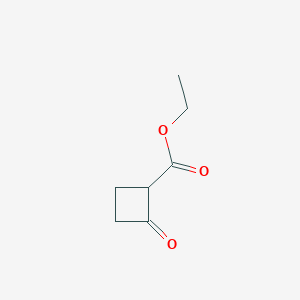![molecular formula C13H20Cl2N2 B3325541 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride CAS No. 2155805-89-1](/img/structure/B3325541.png)
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Overview
Description
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride, also known as Flibanserin, is a drug that has been studied for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a common sexual dysfunction that affects approximately 10% of women, and is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. In
Scientific Research Applications
JAK1 Selective Inhibitor
The compound has been identified as a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . This application is significant in the field of medicinal chemistry, as JAK1 inhibitors have potential therapeutic applications in treating autoimmune diseases and cancers.
Kinase Profiling
The compound has been used in kinase profiling . This is a technique used in drug discovery to identify the kinase targets of a drug candidate. This can help in understanding the drug’s mechanism of action and potential side effects.
Pharmacokinetic Tests
The compound has been used in pharmacokinetic tests . These tests are used to study how a drug is absorbed, distributed, metabolized, and excreted by the body. This information is crucial in drug development to ensure the safety and efficacy of the drug.
In Vitro ADME
The compound has been used in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies . These studies are important in drug discovery and development to predict the drug’s behavior in the human body.
hERG Testing
The compound has been used in hERG (human Ether-à-go-go-Related Gene) testing . This test is used to assess the potential of a drug to cause cardiac arrhythmia. This is a critical safety test in drug development.
Synthesis of Spirocyclopropane
The compound has been used in the synthesis of spirocyclopropane . Spirocyclopropane is a structural motif found in many natural products and pharmaceuticals. The ability to synthesize this structure can open up new possibilities in drug discovery.
properties
IUPAC Name |
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILQKORDXUVKE-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)






![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)
![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)

![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)